7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
The compound “7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . It’s worth noting that this compound could be a part of larger molecules used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a series of similar compounds, pyrrolo[3,4-b]pyridin-5-ones, were synthesized via a one-pot cascade process (Ugi-3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration) in a study . Another study reported the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .Molecular Structure Analysis
The molecular structure of such compounds can be complex and is often determined using techniques like NMR, MS, and X-ray diffraction analysis . For example, a similar compound, 5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one, was characterized by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse. For instance, a study reported the reactivity between 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids in the [3 + 3]-cyclocondensation reaction providing new thiazolo[4,5-b]pyridin-2(3H)-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally , and the NMR spectra can provide information about the chemical structure .Scientific Research Applications
- Biological Activity : Researchers have investigated the biological activity of this compound due to its structural similarity to purine bases like adenine and guanine. It has attracted interest for potential drug development .
- Tautomeric Forms : The compound exists in two tautomeric forms: 1 H -pyrazolo[3,4-b]pyridines and 2 H -pyrazolo[3,4-b]pyridines. Understanding their tautomeric equilibrium is crucial for drug design .
- Synthetic Strategies : Researchers have explored one-pot synthetic strategies, including multicomponent reactions (MCRs), to construct novel polyheterocyclic compounds. These compounds find applications in agrochemistry, materials science, optics, and more .
- Imidazo[4,5-b]pyridine Skeletons : The tautomeric form present in imidazo[4,5-b]pyridine skeletons has led to diverse effects. For example, condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under phase-transfer catalysis (PTC) conditions affects positions N3 and N4 .
- Patents and References : Over 300,000 1 H -pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) .
- The compound’s close resemblance to adenine and guanine makes it intriguing for medicinal chemistry research .
Medicinal Chemistry and Drug Development
Multicomponent Reactions (MCRs) and Novel Compounds
Antimicrobial Properties
Biomedical Applications
Structural Similarity to Purine Bases
Systematic Synthesis Data
Mechanism of Action
Future Directions
The future directions in the research of these compounds could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry . Further studies could also focus on improving the yield and efficiency of the synthesis process, as well as investigating the mechanism of action in more detail.
properties
IUPAC Name |
7-(4-fluorophenyl)-3-phenyl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-13-8-6-12(7-9-13)15-10-16(23)21-18-17(15)20-11-22(18)14-4-2-1-3-5-14/h1-9,11,15H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCISDPXJCZAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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